2-chloro-N-phenylquinazolin-4-amine
Overview
Description
2-Chloro-N-phenylquinazolin-4-amine is a chemical compound known for its diverse biological activities. It is part of the quinazoline family, which is significant in medicinal chemistry due to its wide range of pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-phenylquinazolin-4-amine is the Epidermal Growth Factor Receptor (EGFR) kinase . This receptor plays an essential role in the regulation of cell growth, proliferation, and differentiation . It has been found to be overexpressed in at least 70% of human cancers, including non-small cell lung carcinomas (NSCLC), breast cancer, gliomas, squamous cell carcinoma of the head and neck as well as prostate cancer .
Mode of Action
This compound interacts with its target, the EGFR kinase, by binding to the active site of the enzyme . This binding inhibits the kinase activity of the EGFR, thereby preventing the phosphorylation of downstream signaling proteins and ultimately inhibiting cell proliferation .
Biochemical Pathways
The inhibition of EGFR kinase by this compound affects multiple biochemical pathways. One of the key pathways is the PI3K/Akt pathway , which is involved in cell survival and growth . By inhibiting EGFR kinase, this compound prevents the activation of this pathway, leading to reduced cell proliferation .
Pharmacokinetics
It is known that the compound demonstrates inhibitory activity against cyp1b1, which suggests that it may be metabolized by this enzyme
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of cell cycle arrest . By inhibiting EGFR kinase, this compound prevents the activation of downstream signaling pathways that promote cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-phenylquinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with aniline under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-phenylquinazolin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain protein kinases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent.
Gefitinib: Similar in structure and function, also used in cancer treatment.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
2-Chloro-N-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its ability to selectively inhibit certain protein kinases makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-N-phenylquinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3/c15-14-17-12-9-5-4-8-11(12)13(18-14)16-10-6-2-1-3-7-10/h1-9H,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKYWYCANLVLAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.